molecular formula C15H19BrN4O2 B11834837 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine

Cat. No.: B11834837
M. Wt: 367.24 g/mol
InChI Key: SMBRPBZLTNVLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of the hydroxyl group using tetrahydro-2H-pyran-2-yl, which is achieved through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole moiety.

    Hydrolysis: The tetrahydro-2H-pyran-2-yl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation of the triazole ring can yield triazolinediones.

    Hydrolysis Products: Hydrolysis of the tetrahydro-2H-pyran-2-yl group yields the corresponding alcohol.

Scientific Research Applications

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or photophysical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity or protein-ligand interactions.

    Chemical Biology: It can be used in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further enhancing the compound’s interaction with its molecular target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-7-azaindole
  • 3-Bromo-4,5-dichloropyridine
  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine is unique due to the presence of the triazole moiety and the tetrahydro-2H-pyran-2-yl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C15H19BrN4O2

Molecular Weight

367.24 g/mol

IUPAC Name

3-bromo-2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridine

InChI

InChI=1S/C15H19BrN4O2/c1-10-11(16)6-7-12(17-10)15-13(20(2)19-18-15)9-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-9H2,1-2H3

InChI Key

SMBRPBZLTNVLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.